molecular formula C13H17NO4 B3022398 (S)-Methyl 3-(cbz-amino)butanoate CAS No. 83460-84-8

(S)-Methyl 3-(cbz-amino)butanoate

Cat. No. B3022398
CAS RN: 83460-84-8
M. Wt: 251.28 g/mol
InChI Key: HSKIGKMMMZQYID-JTQLQIEISA-N
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Description

“(S)-3-Cbz-amino-butylamine” is a unique chemical provided to early discovery researchers . It has an empirical formula of C12H18N2O2 and a molecular weight of 222.28 .


Synthesis Analysis

A simple and scalable method for the preparation of N-Cbz protected amino acids has been presented in a study . This method uses a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the appropriate pH during the addition of benzyl chloroformate .


Molecular Structure Analysis

The molecular structure of “(S)-3-Cbz-amino-butylamine” is represented by the empirical formula C12H18N2O2 .


Chemical Reactions Analysis

Cbz-amino compounds are used to protect the amine functional group in the chemical organic synthesis of oligopeptides .

Scientific Research Applications

Anticonvulsant Properties

This compound has demonstrated anticonvulsant activity. Specifically, it inhibits tonic convulsions induced by substances like pentylenetetrazole and maximal electric shock in animal models. Its potential as an antiepileptic agent warrants further investigation .

Chemoselective Deprotection

In organic synthesis, chemoselective deprotection is crucial for removing protective groups from functionalized molecules. Researchers have explored the use of (S)-3-N-Cbz-amino-succinimide in this context, particularly in combination with nickel boride as a reducing agent . This application streamlines synthetic processes and enhances efficiency.

Mechanism of Action

Target of Action

The primary target of (S)-Methyl 3-(cbz-amino)butanoate is the amine group in various biomolecules . The compound acts as a protecting agent for these amines, rendering them less reactive and thus preventing unwanted side reactions during complex organic synthesis .

Mode of Action

(S)-Methyl 3-(cbz-amino)butanoate, also known as a Cbz protecting group, interacts with its targets by forming carbamates . This is achieved through a mechanism involving the attack of the nucleophilic amine on the highly reactive chloroformate . The reaction liberates HCl and requires some base . The Cbz group is stable to bases and acids, making it orthogonal to numerous other protecting groups .

Biochemical Pathways

The use of (S)-Methyl 3-(cbz-amino)butanoate primarily affects the synthesis of peptides . By protecting amines as carbamates, the compound enables the synthesis of previously inaccessible oligopeptides . This has significant implications for peptide chemistry, including the development of other protecting groups .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would be influenced by its chemical structure and the nature of the biochemical pathways it affects. As a protecting group, it is expected to be removed (deprotected) from the target molecule at some point during the synthesis process .

Result of Action

The result of the action of (S)-Methyl 3-(cbz-amino)butanoate is the protection of amines in various biomolecules, rendering them less reactive . This allows for more controlled reactions in complex organic synthesis, particularly in peptide chemistry . The Cbz group can be removed by reduction, releasing toluene and the free carbamate .

Action Environment

The action of (S)-Methyl 3-(cbz-amino)butanoate can be influenced by various environmental factors. For instance, the presence of a base is required for the protection mechanism . Additionally, the compound’s stability to bases and acids allows it to function effectively in a variety of conditions . Harsh conditions can cleave the cbz group .

properties

IUPAC Name

methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKIGKMMMZQYID-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459874
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83460-84-8
Record name (S)-METHYL 3-(CBZ-AMINO)BUTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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